4-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid
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Overview
Description
4-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid is a heterocyclic aromatic compound that contains both a benzothiophene and a fluorobenzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the benzothiophene ring imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid typically involves the coupling of a benzothiophene derivative with a fluorobenzoic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of benzothiophene with a halogenated fluorobenzoic acid in the presence of a palladium catalyst . The reaction is usually carried out in a mixture of toluene, ethanol, and water under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of probes for biological imaging and diagnostics.
Mechanism of Action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects . The benzothiophene ring can enhance the compound’s binding affinity and selectivity for its targets due to its unique electronic properties.
Comparison with Similar Compounds
- Benzothiophene-2-boronic acid
- 2-Phenylpyridine
- Benzo[b]thiophene-2-ylpyridine
Comparison: 4-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid is unique due to the presence of both the benzothiophene and fluorobenzoic acid moieties. This combination imparts distinct electronic and steric properties that can enhance its performance in various applications compared to similar compounds. For instance, the fluorine atom can increase the compound’s lipophilicity and metabolic stability, making it a more effective drug candidate .
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2S/c16-12-7-10(5-6-11(12)15(17)18)14-8-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMUXSKGRXRMTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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